11-Acetyl-5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with the CAS number 892281-51-5. This compound features a unique tricyclic structure that incorporates multiple functional groups, including an acetyl group and a benzyl sulfanyl moiety. It is classified as a triazatricyclo compound due to its intricate ring system and nitrogen content.
The compound is primarily sourced for research purposes, particularly in the fields of medicinal chemistry and pharmacology. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. The molecular formula for this compound is , indicating a rich diversity of elements that contribute to its chemical properties and potential biological activity.
The synthesis of 11-acetyl-5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one typically involves several key steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 11-acetyl-5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one can be represented using various structural formulas:
CC(=O)N1CCc2c(C1)sc1c2c(=O)n(c(n1)SCc1ccccc1)c1ccc(c(c1)Cl)F
This notation provides insights into the connectivity and arrangement of atoms within the molecule, highlighting the presence of sulfur, nitrogen, and chlorine atoms.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure for further research or potential therapeutic applications.
Further studies are necessary to elucidate its precise mechanism of action within biological systems.
The physical properties of 11-acetyl-5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one include:
Chemical properties such as stability under different pH conditions and reactivity with common reagents are also relevant for practical applications.
The compound has potential applications in various scientific fields:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: